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Introduction

Niraparib, available as niraparib hydrochloride, is a potent, orally active inhibitor of poly(ADP-
ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are
critical components of the cellular DNA damage response, and their inhibition by niraparib
leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous
recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the
maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal
cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and
excretion (ADME) is crucial for optimizing its clinical application and managing potential drug-
drug interactions.[3][4] This technical guide provides a comprehensive overview of the
metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental
protocols, and pathway visualizations.

Pharmacokinetic Profile: A Summary of ADME
Properties

Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive
distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]
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e Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma
concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high
absolute oral bioavailability of approximately 73%, and its absorption is not significantly
affected by food.[4][5]

 Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be
between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.
[5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that
tumor exposure to niraparib is significantly greater than plasma exposure, a property that
may contribute to its clinical efficacy.[8]

o Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases
(CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary
metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]

o Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal
routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity
is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination
half-life (t2) is long, ranging from 36 to 51 hours, which supports a once-daily dosing
regimen.[5][12]

Primary Metabolic Pathways In Vivo

The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and
conjugative reactions. The oxidative pathway, often a major route for many small molecule
drugs, is negligible for niraparib.[6][9]

e Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the
amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction
produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]

e Phase Il: Glucuronidation: The M1 metabolite subsequently undergoes Phase Il conjugation.
[1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTS) to form the
M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major
circulating metabolites identified in human plasma.[1][5]
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The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential
for drug-drug interactions with CYP inhibitors or inducers.[9][13]
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Fig. 1: Primary metabolic pathway of niraparib in humans.

Quantitative Metabolic Data

Quantitative analysis from clinical studies provides precise measurements of niraparib's
pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

Parameter Value Reference(s)
Absolute Bioavailability (F) ~73% [4][5]
Time to Peak Plasma Conc.

2.5-4.0 hours [61[7]
(Tmax)
Peak Plasma Concentration

540 - 804 ng/mL [5]1[6]
(Cmax)
Elimination Half-Life (t%2) 36 - 95.6 hours 5161071
Apparent Volume of

o 1074 - 1220 L [5]

Distribution (Vd/F)
Apparent Total Clearance

8.39-16.2 L/h 51171

(CL/F)
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Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [1*C]-Niraparib Over 21
Days

Parameter Value Reference(s)

Mean Recovery in Urine (%

47.5% [41[5][11]
of dose)
Mean Recovery in Feces (% of

38.8% [4][5][11]
dose)
Total Mean Recovery (% of

86.3% [6](11]
dose)
Unchanged Niraparib in Urine

~11% (over 6 days) [5]

(% of dose)

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |

Key Experimental Methodologies

The characterization of niraparib's ADME profile was primarily established through a human
mass balance study using radiolabeled compounds.

Human Absorption, Metabolism, and Excretion (AME)
Study Protocol

A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was
conducted to define the metabolic fate of niraparib.[6]

e Study Population: The study enrolled six patients with advanced solid tumors.[6]

e Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 pCi of
14C-labeled niraparib after an overnight fast.[6][11]

o Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at
multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive
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recovery of the administered radioactivity.[6]

Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was
quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance
assessment by measuring the parent drug and all its metabolites collectively.[6][11]

Metabolite Profiling and Quantification:

o Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS).[6][11]

o Separation was achieved on a C18 column with a gradient elution system.[6]

o High-resolution mass spectrometry was used for the structural elucidation of metabolites.

[9]

o Avalidated LC-MS/MS bioanalytical method was used for the specific quantification of
unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]

Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib,
and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic
parameters like Cmax, Tmax, AUC, and t¥2.[6]
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Fig. 2: General experimental workflow for a human AME study.
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Related Signaling Pathways

While not a direct aspect of its metabolism, understanding the signaling pathways niraparib
influences is critical for drug development professionals.

o PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and
PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous
recombination (HR), these unrepaired breaks lead to double-strand breaks during
replication, causing genomic instability and cell death (synthetic lethality).[1]

 Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In
the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty
acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake
and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death
called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Niraparib
https://pmc.ncbi.nlm.nih.gov/articles/PMC11851289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11851289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Niraparib

Upregulation of
CD36 Transporter

l

Increased Fatty
Acid Uptake

Lipid Peroxidation

Ferroptosis

Tumor Cell Death
(Metastatic Lesions)

Click to download full resolution via product page

Fig. 3: Proposed signaling pathway for niraparib-induced ferroptosis.

Conclusion

The metabolic profile of niraparib hydrochloride is well-characterized, revealing a
straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its
biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive
metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome
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P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is
cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its
ADME properties, combined with its high bioavailability and long half-life, provides a solid
foundation for its effective and safe use in the treatment of advanced cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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